molecular formula C10H13NO3 B13868603 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid

6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid

Cat. No.: B13868603
M. Wt: 195.21 g/mol
InChI Key: DLNGDIXASZULNV-UHFFFAOYSA-N
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Description

6-Methyl-3-propan-2-yloxypyridine-2-carboxylic acid is an organic compound with a pyridine ring substituted with a methyl group, a propan-2-yloxy group, and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-propan-2-yloxypyridine-2-carboxylic acid typically involves the alkylation of 6-methylpyridine-2-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-propan-2-yloxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methyl and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-3-propan-2-yloxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-methyl-3-propan-2-yloxypyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2-carboxylic acid: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.

    3-Propan-2-yloxypyridine-2-carboxylic acid: Lacks the methyl group, affecting its chemical properties and biological activity.

Uniqueness

6-Methyl-3-propan-2-yloxypyridine-2-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-methyl-3-propan-2-yloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)14-8-5-4-7(3)11-9(8)10(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

DLNGDIXASZULNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC(C)C)C(=O)O

Origin of Product

United States

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